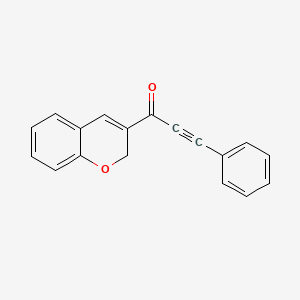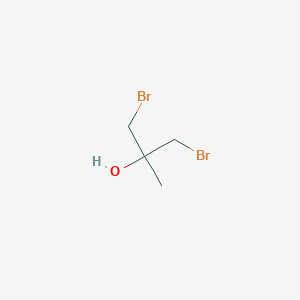
2-Isocyano-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyano-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H10N2O2. This compound is characterized by the presence of an isocyano group (-N=C) and a methoxyphenyl group attached to an acetamide backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)acetamide. This intermediate is then treated with a suitable isocyanating agent, such as phosgene or triphosgene, to introduce the isocyano group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures are in place due to the use of hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyano-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyano group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, can react with the isocyano group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride, can reduce the compound.
Major Products Formed
Urea Derivatives: Formed from the addition of nucleophiles to the isocyano group.
Oxidized Products: Formed from the oxidation of the methoxyphenyl group.
Reduced Products: Formed from the reduction of the acetamide group.
Wissenschaftliche Forschungsanwendungen
2-Isocyano-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isocyano-N-(2-methoxyphenyl)acetamide involves its interaction with nucleophiles through the isocyano group. This interaction can lead to the formation of urea derivatives, which may exhibit biological activity. The methoxyphenyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxyphenyl)acetamide: Lacks the isocyano group but shares the methoxyphenyl and acetamide moieties.
2-Methoxyphenyl isocyanate: Contains the isocyano group but lacks the acetamide moiety.
2-(2-Methoxyphenyl)acetamide: Similar structure but without the isocyano group.
Eigenschaften
CAS-Nummer |
86521-73-5 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-isocyano-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2/h3-6H,7H2,2H3,(H,12,13) |
InChI-Schlüssel |
ULUWTLOIGCEVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


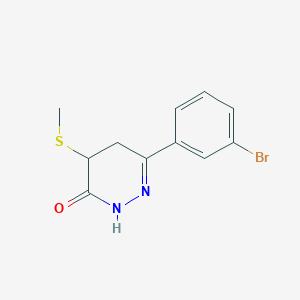
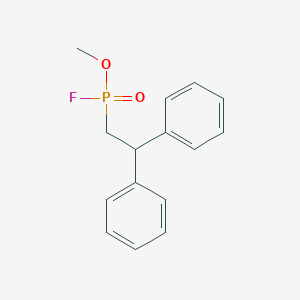
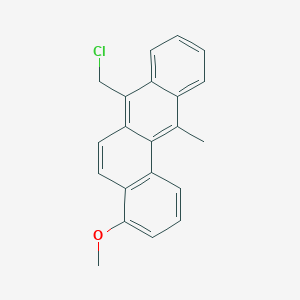
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
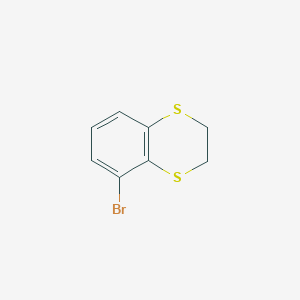
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
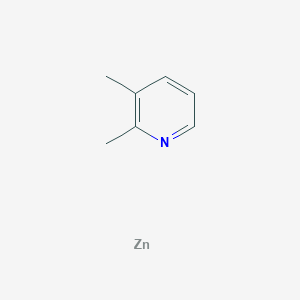
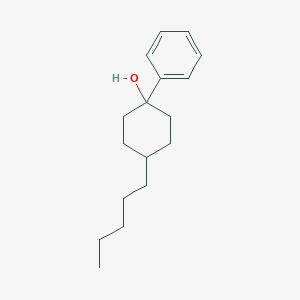
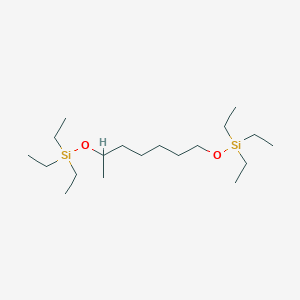

![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
